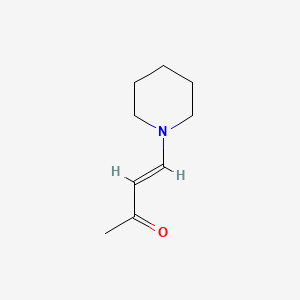

![molecular formula C5H10N2 B1148512 (1S,4S)-2,5-Diazabiciclo[2.2.1]heptano CAS No. 132339-20-9](/img/structure/B1148512.png)

(1S,4S)-2,5-Diazabiciclo[2.2.1]heptano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives involves various strategies, including the use of chiral pool synthesis starting from l-4-hydroxyproline and a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence, which demonstrates the versatility and complexity of synthesizing this compound (Ivon et al., 2015). Another approach details a concise synthetic sequence providing access to the diazabicyclo[2.2.1]heptane scaffold on a gram scale, highlighting its importance in medicinal chemistry and pharmaceutical research (Beinat et al., 2013).

Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, revealing insights into its conformational dynamics and stability. Crystallographic studies demonstrate that the molecule exists in distinct conformations stabilized by specific intramolecular interactions, providing a basis for understanding its reactivity and interaction with other molecules (Britvin & Rumyantsev, 2017).

Chemical Reactions and Properties

The reactivity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is characterized by its participation in various chemical reactions, including Michael addition reactions that lead to the synthesis of potent antiproliferative agents. These reactions demonstrate the compound's utility as a versatile building block in the design of molecules with significant biological activity (Laskar et al., 2018).

Aplicaciones Científicas De Investigación

Catálisis Organocatalítica Asimétrica

“(1S,4S)-2,5-Diazabiciclo[2.2.1]heptano” derivatives have been used in asymmetric organocatalysis, specifically in the Biginelli reaction {svg_1}. This reaction involves the product 3,4-dihydropyrimidin-2 (1H)-one (DHPM), a heterocycle of great importance due to its interesting biological activity {svg_2}.

Agentes Antitumorales

Some new “(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane”-dithiocarbamates have been synthesized and their in vitro anti-proliferative activity has been tested against various tumour cells {svg_3}. These compounds have shown to induce apoptosis without triggering necrotic cell death {svg_4}.

Ligandos Quirales para sec-Butillitio

“(1S,4S)-2,5-Diazabiciclo[2.2.1]heptanes” have been explored as potential chiral ligands for sec-butyllithium {svg_5}. This application is motivated by reports describing enantioselective substitution of enantiotopic acidic hydrogens by lithiation with butyllithium/(–)-sparteine {svg_6}.

Actividad Biológica

The configuration at the stereogenic carbon C (4) in 3,4-dihydropyrimidin-2 (1H)-one (DHPM) determines their biological properties {svg_7}. Several DHPM derivatives possess biological activity, which has led to their use as antihypertensive, antiviral, antibacterial or anticancer agents {svg_8}.

Reacciones Multicomponentes

“(1S,4S)-2,5-Diazabiciclo[2.2.1]heptane” is involved in multicomponent reactions (MCRs), which are those involving three or more reagents that are combined in a single chemical step to afford a product containing segments of the starting substrates {svg_9}. A salient example of MCR is the Biginelli reaction {svg_10}.

Direcciones Futuras

Mecanismo De Acción

Target of Action

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane, also known as DBH, is a chiral diazabicyclic compound It’s known that dbh can be used as a starting material for the synthesis of chiral diazabicyclic ligands , which can interact with various biological targets.

Mode of Action

It’s known that dbh derivatives can act as catalysts in asymmetric catalysis reactions . In these reactions, the chiral catalysts can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other .

Biochemical Pathways

As a precursor in the preparation of diazabicyclo[221]heptane derivatives, DBH may indirectly influence various biochemical pathways through its derivatives .

Result of Action

It’s known that dbh can be used as an organocatalyst in the biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . This suggests that DBH may have a role in facilitating chemical reactions at the molecular level.

Propiedades

IUPAC Name |

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHJNJFJCGBKSF-WHFBIAKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane a valuable building block in organic synthesis?

A1: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane serves as a versatile chiral building block due to its rigid bicyclic structure and the presence of two nitrogen atoms. This allows for the creation of diverse derivatives with distinct stereochemical properties, making it attractive for developing chiral catalysts and ligands. [, , , ]

Q2: How is (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane used in asymmetric catalysis?

A2: Researchers have explored (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives as chiral ligands and organocatalysts in various asymmetric reactions. For example, they have been successfully employed in the enantioselective addition of diethylzinc to benzaldehyde, achieving enantioselectivities up to 78%. [, ] Additionally, they have shown promise in catalyzing the asymmetric Diels-Alder reaction. []

Q3: What is the significance of the Biginelli reaction and how does (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane play a role?

A3: The Biginelli reaction is a multicomponent reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), heterocyclic compounds with significant biological activity. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives, particularly its hydrobromide salts, have been employed as organocatalysts in this reaction. They effectively promote the synthesis of DHPMs in good yields and with moderate enantioselectivity. []

Q4: Can you provide examples of specific (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives and their applications?

A4: * (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-dithiocarbamates: These derivatives exhibited promising antiproliferative activity against several cancer cell lines, including cervical, breast, and lung cancer, by inducing apoptosis. [, ]

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-derived α,β-diamino acid:* This compound serves as a valuable building block in peptide synthesis and drug discovery due to its unique structure and properties. []

Q5: What are the structural characteristics of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane?

A5: While the exact spectroscopic data isn't provided in the provided abstracts, we know it's a chiral bicyclic diamine. Its rigid structure and two nitrogen atoms offer versatile modification points for synthesizing diverse derivatives. [, , ]

Q6: How does the structure of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives influence their biological activity?

A6: Structure-activity relationship (SAR) studies on (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-dithiocarbamates revealed that specific substituents significantly impact their antiproliferative activity and selectivity towards different cancer cell lines. [, ] This suggests that modifications to the core structure can be strategically employed to fine-tune the biological activity of these derivatives.

Q7: Has (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane been incorporated into materials with unique properties?

A7: Yes, (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane has been utilized in creating organic-inorganic hybrid materials. These materials, incorporating alkali metal halides, exhibit interesting properties like phase transitions, dielectric anomalies, and switchable second harmonic generation (SHG) responses. [, ] The chiral nature of the molecule plays a crucial role in these properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

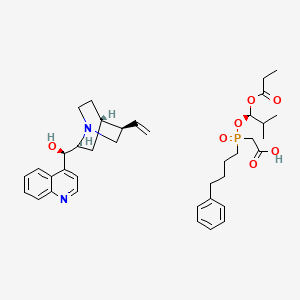

![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, (R*,S*)- (9CI)](/img/no-structure.png)

![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)